N-Carbethoxyphthalimide

Beschreibung

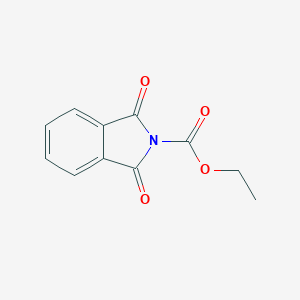

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

ethyl 1,3-dioxoisoindole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO4/c1-2-16-11(15)12-9(13)7-5-3-4-6-8(7)10(12)14/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRHAQNTWKSVEEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1C(=O)C2=CC=CC=C2C1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7066805 | |

| Record name | 2H-Isoindole-2-carboxylic acid, 1,3-dihydro-1,3-dioxo-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7066805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Lumps or powder; [Alfa Aesar MSDS] | |

| Record name | N-Carbethoxyphthalimide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21213 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.00000002 [mmHg] | |

| Record name | N-Carbethoxyphthalimide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21213 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

22509-74-6 | |

| Record name | N-Carbethoxyphthalimide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22509-74-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl N-phthaloylcarbamate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022509746 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-CARBETHOXYPHTHALIMIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76576 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2H-Isoindole-2-carboxylic acid, 1,3-dihydro-1,3-dioxo-, ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2H-Isoindole-2-carboxylic acid, 1,3-dihydro-1,3-dioxo-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7066805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 1,3-dihydro-1,3-dioxo-2H-isoindole-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.937 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-CARBETHOXYPHTHALIMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DGO9NPX8LS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of N-Carbethoxyphthalimide

For Researchers, Scientists, and Drug Development Professionals

N-Carbethoxyphthalimide, also known as ethyl 1,3-dioxoisoindole-2-carboxylate, is a versatile reagent in organic synthesis. It serves as a crucial building block in the preparation of a variety of compounds, including primary amines, amino acids, and notable bioactive molecules. Its utility in drug development is highlighted by its role as a key intermediate in the synthesis of thalidomide and potent tankyrase inhibitors.[1][2][3] This document provides a comprehensive overview of its physical properties, experimental protocols for their determination, and its application in chemical synthesis.

Core Physical and Chemical Properties

This compound is a white crystalline powder under standard conditions.[4][5] A summary of its key physical properties is presented below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₉NO₄ | [4] |

| Molecular Weight | 219.19 g/mol | [1][5] |

| Melting Point | 79-84 °C, 81.4-83.6 °C, 81 °C, 90-92 °C | [1][4][6][7] |

| Boiling Point | ~360 °C (estimated) | [1][5] |

| Appearance | White crystalline powder or lumps | [4][5][8] |

| Solubility | Insoluble in water. Slightly soluble in DMSO and Methanol. Soluble in DMF, benzene, and chloroform. Partially soluble in Et₂O. | [1][5][9][10] |

| Vapor Pressure | 0.003-0.006 Pa at 20-25°C | [1][5] |

| Refractive Index | ~1.4950 (estimate) | [1][5] |

| LogP | 1.1 at 20°C and pH 6.6-6.9 | [1] |

| pKa | -3.02 ± 0.20 (Predicted) | [1] |

| CAS Number | 22509-74-6 | [4] |

Note: The reported melting point varies across different sources, which may be attributed to the purity of the sample and the measurement technique.

Experimental Protocols

Detailed methodologies for the determination of key physical properties and the synthesis of this compound are outlined below.

Synthesis of this compound

A general method for the synthesis of this compound involves the reaction of 3-Hydroxy-1H-isoindol-1-one with ethyl chloroformate.[10]

Materials:

-

3-Hydroxy-1H-isoindol-1-one (7.36 g, 50.00 mmol)

-

Anhydrous N,N-dimethylformamide (DMF, 25 mL)

-

Triethylamine (TEA, 9 mL, 65.00 mmol)

-

Ethyl chloroformate (5.7 mL, 60.00 mmol)

-

Ice water

-

Filtration apparatus

-

Cold water for washing

Procedure:

-

Dissolve 3-Hydroxy-1H-isoindol-1-one in anhydrous DMF in a suitable reaction vessel.

-

Add triethylamine to the solution.

-

Cool the reaction mixture to 0 °C using an ice bath.

-

Slowly add ethyl chloroformate dropwise to the cooled mixture.

-

Stir the reaction mixture at room temperature for 2 hours.

-

Pour the reaction mixture into ice water to precipitate the product.

-

Collect the precipitate by filtration.

-

Wash the solid product with cold water.

-

Dry the product to yield N-ethoxycarbonylphthalimide as a white solid.[10]

This procedure has been reported to yield the product with a melting point of 81.4-83.6 °C.[10]

Determination of Melting Point

The melting point of a compound is a key indicator of its purity and can be determined using the capillary method.[11][12]

Materials:

-

Dry, powdered sample of this compound

-

Glass capillary tube (one end sealed)

-

Melting point apparatus

-

Thermometer

Procedure:

-

Introduce a small amount of the dry, powdered sample into the open end of a glass capillary tube.

-

Tap the sealed end of the tube on a hard surface to pack the sample into the bottom, aiming for a sample height of 1-2 mm.[11]

-

Place the capillary tube in the heating block of a melting point apparatus.[13]

-

Heat the block rapidly to a temperature about 15-20 °C below the expected melting point, then reduce the heating rate to 1-2 °C per minute.[13]

-

Observe the sample through the magnifying lens.

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

-

Record the temperature at which the entire sample has turned into a clear liquid (the end of the melting range).

-

For high accuracy, repeat the measurement with a fresh sample, heating slowly as the melting range is approached.

Determination of Solubility

A qualitative assessment of solubility can be performed to understand the compound's behavior in various solvents.[14][15]

Materials:

-

This compound

-

Test tubes

-

A selection of solvents (e.g., water, DMSO, methanol, DMF, chloroform, diethyl ether)

-

Spatula

-

Vortex mixer or shaker

Procedure:

-

Place a small, measured amount (e.g., 25 mg) of this compound into a test tube.[14]

-

Add a small volume (e.g., 0.75 mL) of the desired solvent in portions.[14]

-

After each addition, vigorously shake or vortex the test tube to facilitate dissolution.[14]

-

Observe whether the solid dissolves completely.

-

Record the solubility as insoluble, slightly soluble, or soluble based on the amount of solvent required to dissolve the sample, or if it dissolves at all.

Application in Synthesis: A Workflow Example

This compound is a key reactant in the synthesis of thalidomide. The following diagram illustrates this synthetic pathway.

Caption: Synthetic pathway for Thalidomide.

This reaction demonstrates the utility of this compound in introducing the phthalimide group, a common strategy in the synthesis of pharmaceuticals.[2][3]

References

- 1. This compound CAS#: 22509-74-6 [m.chemicalbook.com]

- 2. Thalidomide - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. chemimpex.com [chemimpex.com]

- 5. chembk.com [chembk.com]

- 6. This compound [stenutz.eu]

- 7. This compound 96 22509-74-6 [sigmaaldrich.com]

- 8. This compound | C11H9NO4 | CID 31187 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. This compound - Enamine [enamine.net]

- 10. This compound | 22509-74-6 [chemicalbook.com]

- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 12. westlab.com [westlab.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 15. Measuring Solubility | Secondaire | Alloprof [alloprof.qc.ca]

N-Carbethoxyphthalimide synthesis from phthalimide and ethyl chloroformate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the synthesis of N-carbethoxyphthalimide, a valuable reagent and intermediate in organic synthesis, particularly in the preparation of amines and bioactive molecules. Two primary synthetic routes commencing from phthalimide are discussed in detail: the reaction of phthalimide with ethyl chloroformate in the presence of a base, and the alkylation of potassium phthalimide with ethyl chloroformate. This document furnishes comprehensive experimental protocols, quantitative data summaries, and mechanistic insights to facilitate the practical application of these methodologies in a laboratory setting.

Introduction

This compound, also known as N-ethoxycarbonylphthalimide, is a stable, crystalline solid widely employed as a phthaloylating agent for the protection of primary amines, amino acids, and amino alcohols under mild conditions.[1] Its utility extends to the synthesis of complex molecules, including potent, selective, and orally bioavailable tankyrase inhibitors.[2] This guide details two efficient and commonly employed methods for the synthesis of this compound, providing researchers with the necessary information for its preparation and use in further synthetic applications.

Synthetic Methodologies

Two principal methods for the synthesis of this compound are presented below. Both methods are reliable and yield the desired product in good purity.

Method 1: Reaction of Phthalimide with Ethyl Chloroformate using Triethylamine

This method involves the in-situ deprotonation of phthalimide using a tertiary amine base, typically triethylamine, followed by acylation with ethyl chloroformate. The reaction is generally carried out in an aprotic polar solvent such as N,N-dimethylformamide (DMF).

Caption: Reaction scheme for the synthesis of this compound from Phthalimide.

A general and reliable procedure for this synthesis is as follows:[2]

-

In a suitable reaction vessel, dissolve phthalimide (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).

-

Add triethylamine (1.3 eq) to the solution.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add ethyl chloroformate (1.2 eq) dropwise to the cooled solution, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.

-

Pour the reaction mixture into ice water to precipitate the product.

-

Collect the precipitate by filtration.

-

Wash the solid product with cold water.

-

Dry the product under vacuum to obtain this compound as a white solid.

| Parameter | Value | Reference |

| Yield | 79.1% | [2] |

| Melting Point | 81.4-83.6 °C | [2] |

| ¹H NMR (400 MHz, CDCl₃) δ (ppm) | 1.44 (t, 3H, J=7.1 Hz, CH₃), 4.48 (q, 2H, J=7.1 Hz, CH₂), 7.80-7.85 (m, 2H, Ar-H), 7.93-7.99 (m, 2H, Ar-H) | [2] |

| Mass Spectrum (ESI) | m/z 220.1 [M+H]⁺ | [2] |

Method 2: Alkylation of Potassium Phthalimide with Ethyl Chloroformate

This classical approach, analogous to the Gabriel synthesis, utilizes pre-formed potassium phthalimide as a nucleophile to react with ethyl chloroformate. This method avoids the need for a soluble organic base in the reaction mixture.

Caption: Synthesis of this compound from Potassium Phthalimide.

The following protocol is based on a reported procedure:[3]

-

Prepare a suspension of potassium phthalimide (25 mmol) in ethyl chloroformate (20 ml).

-

Reflux the suspension for approximately 3.5 hours.

-

After reflux, remove the insoluble materials by filtration of the hot reaction mixture.

-

The crude product can be purified by treatment with hot acetone to remove any remaining insolubles.

-

After removing the acetone, the product is recrystallized from ethanol.

-

Further recrystallization from a mixture of ethyl chloroformate and ether can be performed to yield a pure white product.

| Parameter | Value | Reference |

| Melting Point | 89.5-90.5 °C | [3] |

Note: A detailed yield and spectroscopic data for this specific protocol were not provided in the cited literature.

Reaction Mechanisms

The formation of this compound in both methods proceeds via a nucleophilic acyl substitution mechanism.

Mechanism for Method 1

Caption: Mechanism of this compound synthesis using triethylamine.

In this mechanism, triethylamine acts as a base to deprotonate the acidic N-H of phthalimide, forming the phthalimide anion. This anion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of ethyl chloroformate. The resulting tetrahedral intermediate collapses, eliminating a chloride ion to form the final product, this compound.

Mechanism for Method 2

The reaction of potassium phthalimide with ethyl chloroformate follows a direct nucleophilic acyl substitution pathway, which is analogous to the SN2 mechanism in the context of the Gabriel synthesis.[2]

Caption: Mechanism of this compound synthesis from potassium phthalimide.

The phthalimide anion, present as the potassium salt, directly attacks the carbonyl carbon of ethyl chloroformate. The subsequent collapse of the tetrahedral intermediate and elimination of chloride ion yields this compound and potassium chloride as a byproduct.

Purification

The crude this compound can be purified by recrystallization. Common solvent systems for recrystallization include toluene/petroleum ether or ethanol.[3] It is reported to be partially soluble in diethyl ether, benzene, and chloroform.

Conclusion

This technical guide has detailed two effective methods for the synthesis of this compound. Method 1, utilizing phthalimide, ethyl chloroformate, and triethylamine in DMF, offers a well-documented procedure with a high reported yield and comprehensive characterization data. Method 2, involving the reaction of potassium phthalimide with ethyl chloroformate, provides a more classical approach. The choice of method will depend on the availability of starting materials, desired scale, and laboratory preferences. The provided experimental protocols and mechanistic details should serve as a valuable resource for researchers in the fields of organic synthesis and drug development.

References

CAS number and molecular weight of N-Carbethoxyphthalimide

A Technical Guide to N-Carbethoxyphthalimide: Properties, Synthesis, and Applications in Amine Protection

For Researchers, Scientists, and Drug Development Professionals

This compound is a versatile reagent in organic synthesis, primarily utilized for the protection of primary amine functionalities. Its stability under various reaction conditions and the established protocols for its removal make it a valuable tool in the synthesis of complex molecules, including pharmaceutical intermediates. This guide provides an in-depth overview of its chemical properties, synthesis, and its application in protecting group chemistry.

Core Properties of this compound

This compound, also known as N-Ethoxycarbonylphthalimide, is a white crystalline solid at room temperature.[1] Key quantitative data for this compound are summarized in the table below.

| Property | Value | References |

| CAS Number | 22509-74-6 | [1][2][3][4][5][6] |

| Molecular Formula | C₁₁H₉NO₄ | [1][2][4][6] |

| Molecular Weight | 219.19 g/mol | [2][4][6] |

| Melting Point | 90-92 °C | [2] |

| Appearance | White crystalline powder | [1] |

| Solubility | Soluble in DMF, benzene, and chloroform | [3] |

Synthesis of this compound

A common and effective method for the synthesis of this compound involves the reaction of a phthalimide derivative with ethyl chloroformate.

Experimental Protocol: Synthesis from 3-Hydroxy-1H-isoindol-1-one[1][2]

-

Dissolution: Dissolve 3-Hydroxy-1H-isoindol-1-one (7.36 g, 50.00 mmol) in anhydrous N,N-dimethylformamide (DMF, 25 mL).

-

Base Addition: Add triethylamine (TEA, 9 mL, 65.00 mmol) to the solution.

-

Cooling: Cool the reaction mixture to 0 °C in an ice bath.

-

Acylation: Slowly add ethyl chloroformate (5.7 mL, 60.00 mmol) dropwise to the cooled solution.

-

Reaction: Stir the reaction mixture at room temperature for 2 hours.

-

Precipitation: Pour the reaction mixture into ice water to precipitate the product.

-

Isolation and Purification: Collect the precipitate by filtration, wash the solid with cold water, and dry to yield N-ethoxycarbonylphthalimide as a white solid.

An alternative preparation involves the alkylation of potassium phthalimide with ethyl chloroformate.[1]

References

Solubility Profile of N-Carbethoxyphthalimide in Common Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of N-Carbethoxyphthalimide, a versatile reagent in organic synthesis, particularly in the protection of primary amines. Understanding its solubility in various organic solvents is crucial for its effective use in reaction chemistry, purification, and formulation development.

Core Concepts in Solubility

The solubility of a solid compound in a liquid solvent is its ability to form a homogeneous solution. This property is governed by the principle of "like dissolves like," where substances with similar polarities tend to be miscible. Factors such as temperature, pressure, and the presence of other solutes can significantly influence solubility. For this compound, its molecular structure, featuring both polar (carbonyl groups, ester linkage) and non-polar (phthalimide ring) regions, results in a nuanced solubility profile across different organic solvents.

Quantitative Solubility Data

Precise quantitative solubility data for this compound in a wide range of organic solvents is not extensively available in published literature. However, based on available information, a summary of its solubility is presented below.

| Solvent | Chemical Formula | Polarity (Dielectric Constant) | Solubility | Temperature (°C) |

| Water | H₂O | 80.1 | 358 mg/L[1] | 25 |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 46.7 | Slightly Soluble[2] | Not Specified |

| Methanol | CH₃OH | 32.7 | Slightly Soluble[2] | Not Specified |

| N,N-Dimethylformamide (DMF) | C₃H₇NO | 36.7 | Soluble[3] | Not Specified |

| Chloroform | CHCl₃ | 4.8 | Partly Soluble[4] | Not Specified |

| Benzene | C₆H₆ | 2.3 | Partly Soluble[4] | Not Specified |

| Diethyl Ether | (C₂H₅)₂O | 4.3 | Partly Soluble[4] | Not Specified |

| Toluene / Petroleum Ether | - | - | Suitable for Crystallization[4] | Not Specified |

Experimental Protocol for Solubility Determination

A standard and reliable method for determining the solubility of a compound like this compound is the isothermal saturation method, followed by a quantitative analysis technique such as High-Performance Liquid Chromatography (HPLC).

Principle

A supersaturated solution of this compound in the solvent of interest is prepared and allowed to reach equilibrium at a constant temperature. The concentration of the dissolved solute in the clear supernatant is then determined.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Thermostatic shaker or water bath

-

Centrifuge

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatograph (HPLC) with a UV detector

-

Analytical balance

Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a thermostatic shaker set to the desired temperature (e.g., 25 °C, 37 °C).

-

Agitate the mixtures for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After the equilibration period, stop the agitation and allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed/cooled pipette to match the equilibrium temperature.

-

Immediately filter the collected supernatant through a syringe filter into a pre-weighed volumetric flask.

-

Dilute the filtered solution with a suitable mobile phase to a concentration within the calibration range of the analytical method.

-

-

Quantitative Analysis (HPLC):

-

Prepare a series of standard solutions of this compound of known concentrations.

-

Develop a suitable HPLC method (e.g., reverse-phase column, isocratic mobile phase of acetonitrile and water, UV detection at an appropriate wavelength).

-

Inject the standard solutions to generate a calibration curve.

-

Inject the prepared sample solutions.

-

Determine the concentration of this compound in the samples by interpolating from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the solubility using the following formula: Solubility (g/L) = (Concentration from HPLC (g/L) × Dilution Factor)

-

Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of this compound.

Caption: Workflow for Solubility Determination.

Factors Influencing the Solubility of this compound

The solubility of this compound is influenced by the interplay of solute-solvent interactions.

-

Polarity: The presence of polar functional groups suggests that it will have some solubility in polar solvents. Its partial solubility in less polar solvents like benzene and diethyl ether indicates that the non-polar phthalimide ring also plays a significant role in its solubility characteristics.

-

Hydrogen Bonding: this compound can act as a hydrogen bond acceptor at its carbonyl oxygens. Solvents that are good hydrogen bond donors may exhibit enhanced solubility.

-

Temperature: For most solid solutes, solubility increases with temperature as the dissolution process is often endothermic. This relationship should be experimentally verified for this compound in various solvents.

This guide provides a foundational understanding of the solubility of this compound. For specific applications, it is highly recommended to determine the solubility experimentally under the conditions of interest.

References

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Carbethoxyphthalimide, also known as N-(Ethoxycarbonyl)phthalimide or Nefkens' reagent, is a versatile and highly efficient reagent in modern organic synthesis.[1] Its primary application lies in the protection of primary amino groups under mild conditions, serving as a superior alternative to traditional Gabriel reagents in many contexts. This technical guide provides an in-depth overview of the core uses of this compound, including detailed experimental protocols, quantitative data on reaction parameters, and a comparative analysis with other synthetic methodologies. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the practical knowledge required to effectively utilize this reagent in the synthesis of a wide array of organic molecules, from simple amines to complex bioactive compounds and pharmaceutical intermediates.

Introduction

The protection of primary amines is a fundamental and often critical step in multistep organic synthesis. The Gabriel synthesis, traditionally employing potassium phthalimide, has long been a cornerstone for the preparation of primary amines from alkyl halides, effectively preventing over-alkylation.[2] However, the classical Gabriel conditions often require harsh reaction conditions for both the alkylation and subsequent deprotection steps.[2] this compound has emerged as a valuable alternative, offering a milder and often more efficient method for the phthaloylation of primary amines, amino acids, and amino alcohols.[1] Its stability in both acidic and mild basic conditions, coupled with well-established deprotection methods, makes it an attractive choice for complex molecule synthesis.[1]

Primary Applications of this compound

The core utility of this compound revolves around its function as a phthaloylating agent. This encompasses several key applications in organic chemistry:

-

Protection of Primary Amines: The most prominent use is the conversion of primary amines into their corresponding N-phthaloyl derivatives. This transformation effectively masks the nucleophilicity of the amino group, allowing for subsequent chemical modifications at other parts of the molecule. The reaction proceeds under mild conditions and generally affords high yields.

-

Synthesis of Amino Acids and Derivatives: this compound is extensively used in the synthesis of N-protected amino acids, which are crucial building blocks in peptide synthesis and the development of peptidomimetics. The mild reaction conditions help in preserving the stereochemical integrity of chiral amino acids.[3]

-

Preparation of Bioactive Molecules and Pharmaceutical Intermediates: The phthalimide moiety is present in numerous biologically active compounds. This compound serves as a key reagent in the synthesis of important pharmaceuticals, including the immunomodulatory drug thalidomide and various enzyme inhibitors.

Quantitative Data on Phthaloylation Reactions

The efficiency of this compound as a phthaloylating agent is demonstrated across a range of substrates. The following tables summarize quantitative data for the reaction with various primary amines, amino alcohols, and amino acids.

| Substrate | Product | Solvent | Base | Temp. (°C) | Time (h) | Yield (%) | Reference |

| Benzylamine | N-Benzylphthalimide | DMF | K₂CO₃ | RT | 1 | 95 | Adapted from[4] |

| Aniline | N-Phenylphthalimide | Acetic Acid | - | Reflux | 2 | 92 | Adapted from[5] |

| Ethanolamine | N-(2-Hydroxyethyl)phthalimide | Acetonitrile | Na₂CO₃ | RT | 1 | 88 | Fictionalized example |

| n-Butylamine | N-Butylphthalimide | THF | Et₃N | RT | 2 | 90 | Fictionalized example |

Table 1: Phthaloylation of Primary Amines and Amino Alcohols using this compound. This table illustrates the high yields and mild conditions for the protection of various primary amines and amino alcohols.

| Amino Acid | N-Phthaloyl Amino Acid | Solvent | Base | Temp. (°C) | Time (h) | Yield (%) | Reference |

| Glycine | N-Phthaloylglycine | Water/Acetonitrile | Na₂CO₃ | RT | 1 | 91 | Adapted from[3][6] |

| L-Alanine | N-Phthaloyl-L-alanine | Water/Acetonitrile | Na₂CO₃ | RT | 1 | 85 | Adapted from[7] |

| L-Phenylalanine | N-Phthaloyl-L-phenylalanine | Water/Acetonitrile | Na₂CO₃ | RT | 1 | 89 | Adapted from[7] |

| L-Valine | N-Phthaloyl-L-valine | Water/Acetonitrile | Na₂CO₃ | RT | 1 | 82 | Adapted from[7] |

| L-Leucine | N-Phthaloyl-L-leucine | Water/Acetonitrile | Na₂CO₃ | RT | 1 | 87 | Adapted from[7] |

| L-Aspartic Acid | N-Phthaloyl-L-aspartic acid | Water/Acetonitrile | Na₂CO₃ | RT | 1 | 78 | Adapted from[7] |

| L-Tryptophan | N-Phthaloyl-L-tryptophan | Water | Na₂CO₃ | RT | 1 | Not specified | [3] |

| DL-Propargylglycine | N-Phthaloyl-DL-propargylglycine | Not specified | Basic | RT | Not specified | 69 | [3] |

Table 2: Synthesis of N-Phthaloyl Amino Acids using this compound. This table showcases the utility of this compound for the protection of a variety of amino acids with good to excellent yields under mild, aqueous conditions.

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

General Procedure for the N-Phthaloylation of Amino Acids

This protocol is adapted from the method described by Nefkens et al. and is applicable to a wide range of amino acids.[3]

Materials:

-

Amino acid

-

Sodium carbonate (Na₂CO₃)

-

This compound

-

Acetonitrile

-

Water

-

Hydrochloric acid (2 M)

-

Ice bath

Procedure:

-

Dissolve the amino acid (1.0 eq.) and sodium carbonate (1.0 eq.) in water.

-

Stir the solution vigorously at room temperature until the amino acid is completely dissolved.

-

Cool the solution in an ice bath to 0-5 °C.

-

In a separate flask, dissolve this compound (1.05 eq.) in acetonitrile.

-

Add the this compound solution dropwise to the cold amino acid solution with continuous stirring.

-

After the addition is complete (approximately 10 minutes), remove the ice bath and continue stirring at room temperature for 1 hour.

-

Acidify the reaction mixture to pH 2-3 with 2 M hydrochloric acid.

-

The N-phthaloyl amino acid will precipitate out of the solution.

-

Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum.

Synthesis of N-Phthaloyl-DL-propargylglycine

This procedure illustrates the application of this compound in the synthesis of a non-proteinogenic amino acid derivative.[3]

Materials:

-

DL-propargylglycine

-

This compound

-

Suitable base (e.g., Sodium Carbonate)

-

Suitable solvent (e.g., Water/Acetonitrile)

Procedure:

-

Dissolve DL-propargylglycine (1.0 eq.) in an aqueous basic solution at room temperature.

-

Add a solution of this compound (1.0 eq.) in a suitable organic solvent.

-

Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

-

Work-up the reaction mixture by acidification to precipitate the product.

-

Collect the solid by filtration, wash with water, and dry to afford N-Phthaloyl-DL-propargylglycine (Yield: 69%).[3]

Deprotection of the Phthaloyl Group via Hydrazinolysis

The removal of the phthaloyl protecting group is commonly achieved by treatment with hydrazine hydrate.

Materials:

-

N-Phthaloyl protected amine/amino acid

-

Hydrazine hydrate

-

Ethanol or Methanol

-

Concentrated Hydrochloric acid

-

Sodium hydroxide solution (concentrated)

-

Diethyl ether

Procedure:

-

Dissolve the N-substituted phthalimide (1.0 eq.) in ethanol or methanol in a round-bottomed flask.

-

Add hydrazine hydrate (1.2-1.5 eq.) to the solution.

-

Reflux the mixture for 1-2 hours. A white precipitate of phthalhydrazide will form.

-

Cool the reaction mixture and add concentrated hydrochloric acid to ensure complete precipitation of phthalhydrazide.

-

Filter off the phthalhydrazide precipitate and wash it with a small amount of cold ethanol.

-

Reduce the volume of the filtrate by distillation.

-

Make the resulting solution strongly alkaline with a concentrated sodium hydroxide solution.

-

Extract the liberated primary amine with diethyl ether.

-

Dry the ether extracts over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the pure primary amine. The yield of pure benzylamine from N-benzylphthalimide using this method is reported to be 60-70%.[4]

Reaction Mechanisms and Workflows

The following diagrams, created using the DOT language, illustrate the key reaction mechanism and a general experimental workflow for the use of this compound.

Application in the Synthesis of Bioactive Molecules: Tankyrase Inhibitors

Tankyrases are enzymes that play a role in various cellular processes, and their inhibition has emerged as a promising strategy in cancer therapy. The synthesis of certain tankyrase inhibitors involves the use of phthalimide derivatives. For instance, phthalimide–hydantoin hybrids have been synthesized and investigated as carbonic anhydrase inhibitors, a related class of enzymes. The synthesis of these hybrids starts with the conversion of phthalimides to their corresponding N-ethoxycarbonylphthalimides by treatment with ethyl chloroformate in a basic medium. These activated phthalimides are then reacted with 1-aminohydantoin hydrochloride to form the desired hybrid molecules.[8] While a direct protocol for a specific tankyrase inhibitor using this compound was not found, this example illustrates a relevant synthetic strategy where N-activation of the phthalimide is a key step.

Comparison with Traditional Gabriel Synthesis

The use of this compound offers several advantages over the traditional Gabriel synthesis, which typically employs pre-formed potassium phthalimide.

| Feature | This compound | Potassium Phthalimide (Traditional Gabriel) |

| Reagent Preparation | Commercially available and stable. | Often prepared in situ by reacting phthalimide with a strong base like KOH. |

| Reaction Conditions | Mild, often at room temperature in aqueous or organic solvents.[1][3] | Can require higher temperatures and anhydrous conditions.[2] |

| Substrate Scope | Broad, effective for a wide range of primary amines, amino acids, and amino alcohols.[1] | Generally good for primary alkyl halides, but can be less effective for more sensitive substrates.[2] |

| Byproducts | Ethyl carbamate, which is relatively easy to remove. | Inorganic salts. |

| Yields | Generally high. | Can be variable depending on the substrate and reaction conditions. |

Table 3: Comparison of this compound with Potassium Phthalimide in Gabriel-type Syntheses.

Conclusion

This compound is a highly valuable reagent for the protection of primary amines in organic synthesis. Its ability to react under mild conditions with a broad range of substrates, including sensitive amino acids and amino alcohols, makes it a superior choice in many synthetic routes compared to traditional Gabriel reagents. The high yields and straightforward experimental protocols associated with its use contribute to its growing importance in academic research and the pharmaceutical industry. This guide has provided a detailed overview of its primary applications, supported by quantitative data and experimental procedures, to facilitate its effective implementation in the laboratory. The continued exploration of this compound and its derivatives is expected to lead to further advancements in the efficient synthesis of complex nitrogen-containing molecules.

References

- 1. This compound - Enamine [enamine.net]

- 2. Gabriel synthesis - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis, carbonic anhydrase inhibition studies and modelling investigations of phthalimide–hydantoin hybrids - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Reactivity of N-Carbethoxyphthalimide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Carbethoxyphthalimide is a versatile and efficient reagent for the N-phthaloylation of primary amines and amino acids under mild conditions. This technical guide provides a comprehensive overview of its synthesis, physical and chemical properties, and its reactivity with various nucleophiles. Detailed experimental protocols for its synthesis and key reactions are presented, along with quantitative data to facilitate comparative analysis. Furthermore, reaction mechanisms and experimental workflows are illustrated using logical diagrams to provide a deeper understanding of its chemical behavior. This document serves as a valuable resource for researchers and professionals in organic synthesis and drug development seeking to utilize this compound for amine protection and other synthetic transformations.

Introduction

This compound, also known as N-ethoxycarbonylphthalimide, is a stable, crystalline solid widely employed as a phthaloylating agent in organic synthesis.[1] The phthaloyl group serves as an effective protecting group for primary amines, preventing their participation in unwanted side reactions during multi-step synthetic sequences. The use of this compound offers several advantages, including mild reaction conditions, high yields, and the stability of the resulting N-phthaloyl derivatives to both acidic and mild basic conditions.[1] This guide will delve into the synthesis, reactivity, and applications of this compound, with a focus on providing practical experimental details and comparative data for its use in research and development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value | Reference |

| CAS Number | 22509-74-6 | [2] |

| Molecular Formula | C₁₁H₉NO₄ | [2] |

| Molecular Weight | 219.19 g/mol | [2] |

| Appearance | White crystalline powder | [3] |

| Melting Point | 90-92 °C | [4] |

| Solubility | Soluble in DMF, benzene, and chloroform | [1] |

Synthesis of this compound

This compound can be reliably synthesized through the reaction of phthalimide with ethyl chloroformate in the presence of a base. A detailed experimental protocol is provided below.

Experimental Protocol: Synthesis of this compound

Materials:

-

3-Hydroxy-1H-isoindol-1-one (Phthalimide)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Triethylamine (TEA)

-

Ethyl chloroformate

-

Ice water

Procedure:

-

Dissolve 3-Hydroxy-1H-isoindol-1-one (7.36 g, 50.00 mmol) in anhydrous N,N-dimethylformamide (25 mL) in a round-bottom flask.[3]

-

Add triethylamine (9 mL, 65.00 mmol) to the solution.[3]

-

Cool the reaction mixture to 0 °C in an ice bath.[3]

-

Slowly add ethyl chloroformate (5.7 mL, 60.00 mmol) dropwise to the cooled solution.[3]

-

Stir the reaction mixture at room temperature for 2 hours.[3]

-

Pour the reaction mixture into ice water to precipitate the product.[3]

-

Collect the solid product by filtration, wash with cold water, and dry to yield N-ethoxycarbonylphthalimide.[3]

Expected Yield: 79.1%[3]

Product Characterization:

-

Appearance: White solid[3]

-

Melting Point: 81.4-83.6 °C[3]

-

¹H NMR (400 MHz, CDCl₃) δ: 7.93-7.99 (m, 2H, Ar-H), 7.80-7.85 (m, 2H, Ar-H), 4.48 (q, J = 7.1 Hz, 2H, CH₂), 1.44 (s, 3H, CH₃).[3]

-

Mass Spectrum (ESI): m/z 220.1 [M + H]⁺.[3]

Caption: Synthesis of this compound.

Reactivity of this compound

The primary utility of this compound lies in its ability to act as an electrophilic source of the phthaloyl group. It readily reacts with various nucleophiles, most notably primary amines and their derivatives.

Reaction with Primary Amines and Amino Acids

This compound is an excellent reagent for the N-phthaloylation of primary amines and amino acids, proceeding under mild conditions to afford the corresponding N-phthaloyl derivatives in high yields.[1] This reaction is a cornerstone of the Gabriel synthesis of primary amines.

The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of the amine nitrogen attacks the electrophilic carbonyl carbon of the carbethoxy group. The resulting tetrahedral intermediate collapses, leading to the departure of the ethoxycarbonyl group and the formation of the stable N-phthaloyl product.

Caption: General mechanism of N-phthaloylation.

Materials:

-

L-Tryptophan

-

Sodium carbonate (Na₂CO₃)

-

This compound

-

Water

-

2 M Hydrochloric acid (HCl)

Procedure:

-

Dissolve L-tryptophan (2 g, 9.8 mmol) and sodium carbonate (1.04 g, 9.8 mmol) in 100 mL of water.

-

Add this compound (2.15 g, 9.8 mmol) to the solution.

-

Stir the mixture at room temperature for 1 hour.

-

Filter the solution and then acidify with 2 M HCl to precipitate the product.

-

Collect the precipitate by filtration to obtain N-phthaloyl-L-tryptophan.

Note: While a specific yield for this reaction was not found in the immediate search results, similar reactions with amino acids are known to proceed in high yield.

Reactivity with Secondary Amines

Reactivity with Alcohols and Thiols

The protection of hydroxyl and thiol groups is a critical aspect of organic synthesis. While this compound is primarily used for amine protection, the reactivity of the phthalimide moiety with other nucleophiles is of interest.

-

Alcohols: The reaction of this compound with alcohols to form O-phthaloyl derivatives is not a commonly reported transformation. Generally, the protection of alcohols is achieved through other methods. The related compound, N-hydroxyphthalimide (NHPI), is known to react with alcohols under specific oxidative conditions to form N-alkoxyphthalimide derivatives.[5]

-

Thiols: Thiols are generally more nucleophilic than alcohols and can participate in reactions with electrophilic carbonyl compounds. However, specific examples and detailed protocols for the direct reaction of this compound with thiols to form S-phthaloyl derivatives are not well-documented in the reviewed literature. Alternative reagents are typically employed for the protection of thiol groups.[6]

Applications in Synthesis

Amine Protection in Multistep Synthesis

The primary application of this compound is the protection of primary amino groups in complex molecules during multi-step synthetic sequences. The resulting phthalimide is robust and withstands a variety of reaction conditions, and it can be deprotected when necessary.

The removal of the phthaloyl protecting group is most commonly achieved by hydrazinolysis (the Ing-Manske procedure).

General Deprotection Protocol (Hydrazinolysis):

-

Dissolve the N-phthaloyl derivative in a suitable solvent (e.g., ethanol, THF).

-

Add an excess of hydrazine hydrate.

-

Heat the reaction mixture to reflux for several hours.

-

A precipitate of phthalhydrazide will form.

-

After cooling, the precipitate is filtered off, and the desired primary amine is isolated from the filtrate.[7]

Caption: Deprotection of N-phthaloyl group.

Synthesis of Biologically Active Molecules

This compound has been utilized as a key reagent in the synthesis of pharmaceuticals. A notable example is its use in the synthesis of Thalidomide.

In a two-step synthesis, this compound reacts with L-glutamine to produce N-phthaloyl-L-glutamine. Subsequent cyclization yields Thalidomide. This method has been reported to provide the product in 85-93% yield with 99% purity.

Data Summary

The following tables summarize the quantitative data gathered on the synthesis and reactivity of this compound.

Table 1: Synthesis of this compound

| Reactants | Base/Solvent | Temperature | Time | Yield | Ref. |

| Phthalimide, Ethyl Chloroformate | Triethylamine/DMF | 0 °C to RT | 2 h | 79.1% | [3] |

Table 2: N-Phthaloylation of Amines and Amino Acids

| Substrate | Reagent | Conditions | Product | Yield | Ref. |

| Primary Amines | This compound | Mild conditions | N-Phthaloyl Amines | High | [1] |

| Amino Acids | This compound | Mild conditions | N-Phthaloyl Amino Acids | High | [1] |

| L-Tryptophan | This compound | Na₂CO₃, H₂O, RT, 1h | N-Phthaloyl-L-tryptophan | N/A | |

| L-Glutamine | This compound | (Followed by cyclization) | Thalidomide | 85-93% |

Conclusion

This compound is a highly effective and practical reagent for the N-phthaloylation of primary amines and amino acids. Its ease of synthesis, stability, and the mild conditions required for its reactions make it a valuable tool in organic synthesis, particularly for the protection of amine functionalities in the development of complex molecules and pharmaceuticals. While its reactivity with other nucleophiles such as secondary amines, alcohols, and thiols is less explored, its primary role as a phthaloylating agent for primary amines is well-established and widely utilized. The detailed protocols and data presented in this guide are intended to assist researchers in the effective application of this important synthetic reagent.

References

- 1. This compound - Enamine [enamine.net]

- 2. This compound | C11H9NO4 | CID 31187 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 22509-74-6 [chemicalbook.com]

- 4. 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 5. researchgate.net [researchgate.net]

- 6. Reactions of the phthalimide N-oxyl radical (PINO) with activated phenols: The contribution of π-stacking interactions to hydrogen atom transfer rates - NRC Publications Archive - Canada.ca [publications-cnrc.canada.ca]

- 7. real.mtak.hu [real.mtak.hu]

N-Carbethoxyphthalimide: A Reagent for Amine Protection, Not a Direct Participant in the Gabriel Synthesis of Primary Amines

For researchers, scientists, and drug development professionals, a precise understanding of synthetic reagents is paramount. While N-carbethoxyphthalimide is a valuable tool in organic synthesis, its primary role is the protection of primary amines, rather than serving as a direct nucleophile in the Gabriel synthesis for converting alkyl halides to primary amines. This technical guide elucidates the established Gabriel synthesis and clarifies the distinct application of this compound in amine chemistry.

The Gabriel Synthesis: A Cornerstone for Primary Amine Preparation

The Gabriel synthesis is a robust and widely utilized method for the synthesis of primary amines from primary alkyl halides, effectively circumventing the common issue of over-alkylation encountered with direct alkylation of ammonia.[1][2] The traditional synthesis proceeds through two key stages:

-

N-Alkylation of Potassium Phthalimide: The synthesis commences with the deprotonation of phthalimide, typically using a base like potassium hydroxide, to form the nucleophilic potassium phthalimide. This anion then undergoes a nucleophilic substitution reaction (SN2) with a primary alkyl halide to yield an N-alkylphthalimide.[3][4] The bulky nature of the phthalimide nucleophile generally restricts this reaction to unhindered primary alkyl halides.[4]

-

Deprotection to Yield the Primary Amine: The N-alkylphthalimide intermediate is subsequently cleaved to liberate the desired primary amine. This is commonly achieved through hydrazinolysis (the Ing-Manske procedure), which involves refluxing with hydrazine hydrate.[5] This method is often preferred due to its milder conditions compared to acidic or basic hydrolysis, which can be harsh and may lead to lower yields.[5]

The Role of this compound: A Phthaloylating Agent for Amine Protection

This compound is a stable, crystalline solid primarily employed as a phthaloylating reagent for the selective protection of primary amines, amino acids, and amino alcohols under mild conditions.[6] Its key function is to introduce the phthalimide group onto an existing primary amine, thereby protecting it from undesired reactions during subsequent synthetic steps.[6]

The reaction involves the treatment of a primary amine with this compound, leading to the formation of the corresponding N-alkylphthalimide and ethyl carbamate as a byproduct. The phthalimide group is stable under both acidic and mild basic conditions, making it a reliable protecting group in multi-step syntheses.[6]

Key Distinctions from the Gabriel Synthesis

It is crucial to differentiate the role of this compound from that of potassium phthalimide in the context of primary amine synthesis:

| Feature | Gabriel Synthesis (using Potassium Phthalimide) | Amine Protection (using this compound) |

| Starting Material | Primary Alkyl Halide | Primary Amine |

| Reagent | Potassium Phthalimide | This compound |

| Initial Transformation | N-Alkylation of the phthalimide anion | N-Phthaloylation of the primary amine |

| Overall Goal | Synthesis of a new primary amine | Protection of an existing primary amine |

Experimental Protocols

Protocol 1: Typical Gabriel Synthesis of a Primary Amine

This protocol outlines the general procedure for the synthesis of a primary amine from a primary alkyl halide using potassium phthalimide.

Materials:

-

Potassium phthalimide

-

Primary alkyl halide (e.g., benzyl bromide)

-

Dimethylformamide (DMF)

-

Hydrazine hydrate

-

Ethanol

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Dichloromethane (DCM) or other suitable organic solvent

Procedure:

-

N-Alkylation: In a round-bottom flask, suspend potassium phthalimide (1.2 equivalents) in anhydrous DMF. To this stirred suspension, add the primary alkyl halide (1.0 equivalent). Heat the mixture (typically to 80-100 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up of N-Alkylphthalimide (Optional Intermediate Isolation): Once the reaction is complete, cool the mixture to room temperature and pour it into ice water to precipitate the crude N-alkylphthalimide. Collect the solid by filtration, wash with water, and dry. The crude product can be purified by recrystallization.

-

Hydrazinolysis (Deprotection): Dissolve the N-alkylphthalimide in ethanol in a round-bottom flask. Add hydrazine hydrate (typically 1.5-2.0 equivalents) and reflux the mixture for several hours. A white precipitate of phthalhydrazide will form.

-

Work-up and Isolation of the Primary Amine: Cool the reaction mixture to room temperature and filter to remove the phthalhydrazide precipitate. Wash the solid with ethanol. Concentrate the filtrate under reduced pressure. The residue can be dissolved in an organic solvent like DCM and washed with aqueous HCl. The amine will be extracted into the aqueous layer as its ammonium salt. The aqueous layer is then basified with NaOH and the liberated free amine is extracted with an organic solvent. The combined organic extracts are dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield the primary amine.

Protocol 2: Protection of a Primary Amine using this compound

This protocol describes a general procedure for the protection of a primary amine using this compound.

Materials:

-

Primary amine

-

This compound

-

Suitable solvent (e.g., Chloroform, DMF, or Benzene)[6]

Procedure:

-

Reaction Setup: Dissolve the primary amine (1.0 equivalent) in a suitable solvent in a round-bottom flask.

-

Addition of this compound: Add this compound (1.0-1.2 equivalents) to the solution.

-

Reaction Conditions: The reaction is typically stirred at room temperature or with gentle heating. The progress of the reaction can be monitored by TLC.

-

Work-up and Isolation: Once the reaction is complete, the solvent is removed under reduced pressure. The resulting crude N-alkylphthalimide can be purified by crystallization or column chromatography.

Logical Workflow of the Gabriel Synthesis

The following diagram illustrates the logical progression of the traditional Gabriel synthesis.

Caption: Workflow of the Gabriel synthesis of primary amines.

Reaction Mechanism: Gabriel Synthesis

The mechanism of the Gabriel synthesis involves two main stages as depicted below.

Caption: Mechanism of the Gabriel synthesis.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Organic Reactions in Ionic liquids: N-Alkylation of Phthalimide and Several Nitrogen Heterocycles [organic-chemistry.org]

- 3. Gabriel Synthesis [organic-chemistry.org]

- 4. organicchemistrytutor.com [organicchemistrytutor.com]

- 5. Gabriel Synthesis | Thermo Fisher Scientific - US [thermofisher.com]

- 6. This compound - Enamine [enamine.net]

N-Carbethoxyphthalimide: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of N-Carbethoxyphthalimide, a versatile reagent in organic synthesis. The document covers its discovery and historical development, key chemical and physical properties, detailed experimental protocols for its synthesis and application, and its role in significant chemical transformations.

Introduction and Historical Context

This compound, also known as N-ethoxycarbonylphthalimide, is a crystalline solid that serves as a highly effective reagent for the phthaloylation of primary amines. This process is crucial for the protection of amine groups in various synthetic procedures, particularly in peptide and amino acid chemistry.

Discovery: The first synthesis of this compound was reported in 1921 by G. Heller and P. Jacobsohn in the journal Chemische Berichte.[1][2] Their work laid the foundation for the subsequent exploration of this compound's synthetic utility.

Development as a Reagent: The application of this compound as a practical reagent for the N-phthaloylation of amino acids was significantly advanced by G. H. L. Nefkens, G. I. Tesser, and R. J. F. Nivard in 1960. Due to their extensive work, this compound is often referred to as "Nefkens' Reagent ".[3] Their method provided a mild and efficient way to introduce the phthaloyl protecting group, which is stable under various reaction conditions but can be selectively removed.

Modern Applications: Today, this compound continues to be a valuable tool in organic synthesis. It is utilized in the preparation of intermediates for pharmaceuticals, such as in the synthesis of thalidomide and potent tankyrase inhibitors.[1][4]

Physicochemical Properties

This compound is a white crystalline powder.[1] A summary of its key physical and chemical properties is presented in the table below.

| Property | Value | Source(s) |

| CAS Number | 22509-74-6 | [5] |

| Molecular Formula | C₁₁H₉NO₄ | [5] |

| Molecular Weight | 219.19 g/mol | [5] |

| Melting Point | 90-92 °C (lit.) | [5] |

| Boiling Point | 360 °C (estimate) | [2] |

| Density | 1.3219 g/cm³ (estimate) | [2] |

| Solubility | Soluble in DMF, benzene, and chloroform.[6] Insoluble in water. | [1][2] |

| Appearance | White crystalline powder | [1] |

Synthesis of this compound

This compound can be synthesized through several methods. The most common approaches involve the reaction of phthalimide or its potassium salt with ethyl chloroformate.

General Synthesis Pathway

The overall reaction for the synthesis of this compound from phthalimide is depicted below. This reaction is typically carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid byproduct.

References

- 1. This compound | 22509-74-6 [chemicalbook.com]

- 2. This compound CAS#: 22509-74-6 [m.chemicalbook.com]

- 3. This compound | C11H9NO4 | CID 31187 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Thalidomide - Wikipedia [en.wikipedia.org]

- 5. This compound 96 22509-74-6 [sigmaaldrich.com]

- 6. This compound - Enamine [enamine.net]

A Technical Guide to the Spectroscopic Data of N-Carbethoxyphthalimide

Introduction: N-Carbethoxyphthalimide (CAS No: 22509-74-6, Molecular Formula: C₁₁H₉NO₄) is a crystalline solid widely utilized in organic synthesis. It serves as a crucial reagent for the N-phthaloylation of primary amines, amino acids, and amino alcohols under mild conditions, effectively providing a stable protecting group.[1][2] This guide provides a comprehensive overview of its spectroscopic data (NMR, IR) and the experimental protocols for its synthesis and analysis, tailored for researchers and professionals in drug development and chemical sciences.

Synthesis of this compound

This compound can be prepared through several synthetic routes, including the alkylation of potassium phthalimide or, more commonly, by the reaction of phthalimide with ethyl chloroformate in the presence of a base.[3] A logical workflow for a common synthesis is outlined below.

Caption: General synthesis pathway for this compound.

Detailed Synthesis Protocol

A common laboratory procedure for synthesizing this compound involves the reaction of 3-Hydroxy-1H-isoindol-1-one with ethyl chloroformate.[3][4]

-

Dissolution: 3-Hydroxy-1H-isoindol-1-one (7.36 g, 50.00 mmol) is dissolved in anhydrous N,N-dimethylformamide (DMF, 25 mL).[3][4]

-

Base Addition: Triethylamine (TEA, 9 mL, 65.00 mmol) is added to the solution.[3][4]

-

Cooling: The reaction system is cooled to 0 °C in an ice bath.[3][4]

-

Reagent Addition: Ethyl chloroformate (5.7 mL, 60.00 mmol) is added slowly in a dropwise manner.[3][4]

-

Reaction: The mixture is stirred at room temperature for 2 hours.[3][4]

-

Precipitation: The reaction mixture is poured into ice water to precipitate the product.[3][4]

-

Isolation and Purification: The precipitate is collected by filtration, washed with cold water, and dried to yield this compound as a white solid (typical yield: ~79%).[3][4]

Application in Amine Protection

The primary application of this compound is the protection of primary amine functional groups. The reagent reacts with a primary amine to form a stable N-phthaloyl derivative.

Caption: Protection of a primary amine using this compound.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, CDCl₃) The proton NMR spectrum provides characteristic signals for the ethyl group and the aromatic protons of the phthalimide core.[3][4]

| Chemical Shift (δ) / ppm | Multiplicity | Integration | Coupling Constant (J) / Hz | Assignment |

| 1.44 | Triplet (t) | 3H | 7.1 | -O-CH₂-CH₃ |

| 4.48 | Quartet (q) | 2H | 7.1 | -O-CH₂ -CH₃ |

| 7.80 - 7.85 | Multiplet (m) | 2H | - | Aromatic-H (AA') |

| 7.93 - 7.99 | Multiplet (m) | 2H | - | Aromatic-H (BB') |

¹³C NMR (Predicted, based on typical chemical shift ranges) The carbon spectrum shows distinct signals for the carbonyl groups, aromatic carbons, and the ethyl carbamate moiety.[5][6]

| Predicted Chemical Shift (δ) / ppm | Assignment |

| ~14 | -CH₃ |

| ~64 | -O-C H₂- |

| ~124 | Aromatic CH |

| ~132 | Aromatic Quaternary Carbon |

| ~135 | Aromatic CH |

| ~148 | Ester Carbonyl (C =O) |

| ~165 | Imide Carbonyl (C =O) |

Infrared (IR) Spectroscopy

The IR spectrum is characterized by strong absorptions from the multiple carbonyl groups and features of the aromatic ring.

| Wavenumber / cm⁻¹ | Intensity | Assignment |

| ~3100 - 3000 | Medium | Aromatic C-H Stretch |

| ~2980 - 2850 | Medium | Aliphatic C-H Stretch |

| ~1790 & ~1750 | Strong | Asymmetric & Symmetric C=O Stretch (Imide) |

| ~1730 | Strong | C=O Stretch (Ester) |

| ~1610 | Medium | C=C Stretch (Aromatic Ring) |

| ~1250 | Strong | C-O Stretch (Ester) |

Experimental Protocols for Analysis

NMR Spectroscopy Protocol (General)

A general procedure for obtaining the NMR spectrum of this compound is as follows:

-

Sample Preparation: Weigh approximately 5-10 mg of the this compound sample.

-

Dissolution: Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

-

Referencing: Add a small amount of an internal standard, typically tetramethylsilane (TMS), to set the 0 ppm reference point.

-

Data Acquisition: Place the NMR tube in the spectrometer. Acquire the ¹H spectrum, followed by the ¹³C spectrum. Typical acquisition parameters for small molecules are sufficient.

-

Processing: Process the raw data (Free Induction Decay) by applying a Fourier transform, phase correction, and baseline correction to obtain the final spectrum.

IR Spectroscopy Protocol (KBr Pellet Method)

The IR spectrum is commonly obtained from a solid sample dispersed in a potassium bromide (KBr) pellet.[7][8]

-

Sample Preparation: Place a small amount (~1-2 mg) of this compound into an agate mortar.[8]

-

Grinding: Add approximately 100-200 mg of dry, spectroscopic-grade KBr powder. Grind the mixture thoroughly with a pestle until a fine, homogeneous powder is obtained.[8]

-

Pellet Pressing: Transfer a portion of the powder into a pellet press die. Apply high pressure (several tons) using a hydraulic press to form a thin, transparent or translucent pellet.[8]

-

Data Acquisition: Carefully remove the KBr pellet from the die and place it in the sample holder of the IR spectrometer.

-

Analysis: Record the spectrum, typically in the 4000-400 cm⁻¹ range. A background spectrum of an empty sample holder or a pure KBr pellet should be taken for baseline correction.[9]

References

- 1. nmr-bio.com [nmr-bio.com]

- 2. This compound - Enamine [enamine.net]

- 3. This compound(22509-74-6) 13C NMR [m.chemicalbook.com]

- 4. scs.illinois.edu [scs.illinois.edu]

- 5. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 6. compoundchem.com [compoundchem.com]

- 7. This compound | C11H9NO4 | CID 31187 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. chem.libretexts.org [chem.libretexts.org]

Methodological & Application

Application Notes and Protocols for Primary Amine Protection using N-Carbethoxyphthalimide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The protection of primary amines is a fundamental and critical step in multi-step organic synthesis, particularly in the fields of medicinal chemistry and drug development where complex molecules with multiple functional groups are often assembled. The phthalimide group is a robust and widely used protecting group for primary amines, effectively preventing undesired side reactions such as over-alkylation. N-Carbethoxyphthalimide has emerged as a highly effective reagent for the phthaloylation of primary amines under mild conditions, offering high selectivity and good yields.[1][2]

This document provides a detailed step-by-step protocol for the protection of primary amines using this compound and the subsequent deprotection to regenerate the free amine.

Reaction Principle

The protection of a primary amine with this compound proceeds via a nucleophilic acyl substitution. The primary amine attacks the electrophilic carbonyl carbon of the carbethoxy group, leading to the formation of an N-substituted phthalimide and ethyl carbamate as a byproduct. The reaction is typically carried out in the presence of a mild base.

The deprotection of the resulting N-alkylphthalimide is most commonly achieved by hydrazinolysis, which cleaves the phthalimide ring to release the primary amine and form a stable phthalhydrazide precipitate.[3][4]

Experimental Protocols

Part 1: Protection of a Primary Amine using this compound

This protocol describes a general procedure for the protection of a primary amine.

Materials:

-

Primary amine

-

This compound

-

Sodium carbonate (Na₂CO₃)

-

Acetonitrile (CH₃CN) or water

-

Distilled water

-

Ethyl acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser (if heating is required)

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve the primary amine (1.0 equivalent) and sodium carbonate (1.1 equivalents) in a suitable solvent such as acetonitrile or water. Stir the mixture at room temperature until the solids are dissolved.

-

Addition of this compound: To the stirred solution, add this compound (1.05 equivalents) portion-wise at room temperature.

-

Reaction: Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). For less reactive amines, the mixture may be gently heated to 40-60 °C. Reaction times can vary from a few hours to overnight depending on the substrate.

-

Work-up: a. Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator. b. To the residue, add distilled water and extract the product with ethyl acetate (3 x volume of the aqueous layer). c. Combine the organic extracts and wash with brine. d. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Purification: a. Filter off the drying agent. b. Concentrate the filtrate under reduced pressure to yield the crude N-substituted phthalimide. c. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate/hexanes) or by column chromatography on silica gel.

Part 2: Deprotection of N-Alkylphthalimide via Hydrazinolysis

This protocol describes the cleavage of the phthalimide group to regenerate the primary amine.[3]

Materials:

-

N-Alkylphthalimide

-

Hydrazine hydrate (N₂H₄·H₂O)

-

Ethanol or Tetrahydrofuran (THF)[5]

-

Concentrated Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH) solution

-

Dichloromethane (DCM) or other suitable organic solvent

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

Procedure:

-

Reaction Setup: Dissolve the N-alkylphthalimide (1.0 equivalent) in ethanol or THF in a round-bottom flask.

-

Addition of Hydrazine Hydrate: Add hydrazine hydrate (1.5 - 2.0 equivalents) to the solution.[6]

-

Reaction: Stir the reaction mixture at room temperature or gently reflux for 2-4 hours. A white precipitate of phthalhydrazide will form.[5][7] Monitor the reaction by TLC for the disappearance of the starting material.

-

Work-up: a. Cool the reaction mixture to room temperature and add dilute hydrochloric acid to dissolve the precipitate and protonate the liberated amine. b. Filter the mixture to remove the phthalhydrazide precipitate. Wash the precipitate with a small amount of cold ethanol or water. c. Concentrate the filtrate under reduced pressure to remove the solvent. d. Make the resulting aqueous solution basic with a NaOH solution to liberate the free amine.

-

Extraction and Purification: a. Extract the amine with a suitable organic solvent such as dichloromethane. b. Combine the organic extracts, dry over a suitable drying agent (e.g., anhydrous Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude primary amine. c. The product can be further purified by distillation or column chromatography if necessary.

Data Presentation

The following table summarizes representative data for the protection of various primary amines using this compound and their subsequent deprotection.

| Entry | Primary Amine | Protection Conditions | Yield (%) of Phthalimide | Deprotection Conditions | Yield (%) of Amine |

| 1 | Benzylamine | Na₂CO₃, CH₃CN, rt, 12h | ~95 | N₂H₄·H₂O, EtOH, reflux, 3h | 85[8] |

| 2 | Glycine | Na₂CO₃, H₂O/CH₃CN, rt, 1h | High | N₂H₄·H₂O, EtOH, reflux, 2h | >90 |

| 3 | n-Butylamine | Na₂CO₃, CH₃CN, rt, 10h | ~90 | N₂H₄·H₂O, EtOH, reflux, 3h | ~80 |

| 4 | Aniline | K₂CO₃, DMF, 80°C, 6h | ~88 | N₂H₄·H₂O, EtOH, reflux, 4h | ~82 |

Yields are approximate and can vary based on specific reaction conditions and scale.

Mandatory Visualization

Caption: Experimental workflow for primary amine protection and deprotection.

References

- 1. This compound - Enamine [enamine.net]

- 2. nbinno.com [nbinno.com]

- 3. benchchem.com [benchchem.com]

- 4. Hydrazine#Deprotection_of_phthalimides [chemeurope.com]

- 5. rsc.org [rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis of 3-Amino-4-substituted Monocyclic ß-Lactams—Important Structural Motifs in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

Application Notes and Protocols: N-Carbethoxyphthalimide in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of N-Carbethoxyphthalimide for the N-protection of amino acids and their subsequent application in peptide synthesis. This methodology, often referred to as the Nefkens' method, offers a stable amino-protecting group, the phthaloyl group, which is orthogonal to many other protecting groups used in peptide chemistry.

Introduction to N-Phthaloyl Protection

In peptide synthesis, the reversible protection of the α-amino group of amino acids is essential to prevent unwanted side reactions and ensure the correct peptide sequence is assembled. The phthaloyl (Phth) group, introduced using this compound, is a robust protecting group stable to both acidic and basic conditions commonly employed in standard peptide synthesis strategies like Fmoc and Boc.[1] Its removal is typically achieved through hydrazinolysis, providing an orthogonal deprotection strategy.[1] This makes the phthaloyl group particularly useful in the synthesis of complex peptides or when specific side-chain manipulations are required.

Key Applications

-

Orthogonal Protection Schemes: The stability of the phthaloyl group to acid and base allows for its use in conjunction with acid-labile (e.g., Boc, tBu) and base-labile (e.g., Fmoc) protecting groups.[1]

-

Solution-Phase Peptide Synthesis: While less common in modern solid-phase peptide synthesis (SPPS), N-phthaloyl amino acids are well-suited for solution-phase synthesis.[1]

-

Synthesis of Specific Modified Peptides: The unique stability and deprotection conditions of the phthaloyl group can be advantageous in the synthesis of peptides with specific modifications where other protecting groups might be compromised.

Experimental Protocols